3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile 3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17847397
InChI: InChI=1S/C8H11NO3S/c1-13(11,12)7(5-9)8(10)6-3-2-4-6/h6-7H,2-4H2,1H3
SMILES:
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol

3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile

CAS No.:

Cat. No.: VC17847397

Molecular Formula: C8H11NO3S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile -

Specification

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
IUPAC Name 3-cyclobutyl-2-methylsulfonyl-3-oxopropanenitrile
Standard InChI InChI=1S/C8H11NO3S/c1-13(11,12)7(5-9)8(10)6-3-2-4-6/h6-7H,2-4H2,1H3
Standard InChI Key FWJPEAIJXXDZCB-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C(C#N)C(=O)C1CCC1

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name 3-cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile delineates its structure:

  • A cyclobutyl group attached to the third carbon of a propanenitrile backbone.

  • A methanesulfonyl (-SO₂CH₃) substituent at the second carbon.

  • A ketone group at the third carbon.

The molecular formula is inferred as C₈H₁₁NO₃S, with a molecular weight of 201.24 g/mol (calculated from analogous compounds ).

Table 1: Comparative Molecular Properties of Related Nitriles

Property3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile3-Cyclopropyl-2-methanesulfonyl-3-oxopropanenitrile 3-Cyclobutyl-3-oxopropanenitrile
Molecular FormulaC₈H₁₁NO₃SC₇H₉NO₃SC₇H₉NO
Molecular Weight (g/mol)201.24187.22123.15
Key Functional GroupsCyclobutyl, β-ketonitrile, methanesulfonylCyclopropyl, β-ketonitrile, methanesulfonylCyclobutyl, β-ketonitrile

Spectroscopic Data

While experimental spectra for this compound are unavailable, its structural analogs provide insights:

  • Infrared (IR) Spectroscopy: The nitrile group (-C≡N) typically exhibits a sharp absorption near 2,240 cm⁻¹, while the ketone (C=O) appears near 1,710 cm⁻¹ . Methanesulfonyl groups show S=O stretches at 1,150–1,350 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Cyclobutyl protons resonate as a multiplet at δ 2.0–3.0 ppm, while methanesulfonyl methyl groups appear as a singlet near δ 3.1 ppm .

    • ¹³C NMR: The nitrile carbon is expected near δ 115–120 ppm, with the ketone carbonyl at δ 200–210 ppm .

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized via a multi-step protocol inspired by methods for related nitriles :

  • Cyclobutylation: Reaction of cyclobutanecarbonyl chloride with malononitrile in the presence of a base (e.g., triethylamine) yields 3-cyclobutyl-3-oxopropanenitrile .

  • Sulfonation: Treatment with methanesulfonyl chloride (MsCl) under basic conditions introduces the methanesulfonyl group at the α-position .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclobutylationCyclobutanecarbonyl chloride, malononitrile, Et₃N, THF, 0°C → rt~70
SulfonationMsCl, pyridine, CH₂Cl₂, 0°C → rt~65

Optimization Challenges

  • Steric Hindrance: The cyclobutyl group’s strained geometry may slow sulfonation kinetics, necessitating extended reaction times .

  • Purification: Due to polar functional groups, chromatographic separation (e.g., silica gel with ethyl acetate/hexane) is required to isolate the product .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

ParameterValueBasis
LogP (Octanol-Water)0.5–1.2Cycloalkyl and sulfonyl groups
Vapor Pressure (25°C)0.01–0.1 mmHgAnalogous nitriles
Flash Point>150°CHigh thermal stability

Spectroscopic and Chromatographic Profiles

  • HPLC Retention Time: Estimated 8–10 min on a C18 column (acetonitrile/water gradient) .

  • Mass Spectrometry (MS): Expected molecular ion peak at m/z 201.1 [M+H]⁺ with fragments at m/z 154.0 (loss of CH₃SO₂) and 109.0 (cyclobutyl cleavage) .

Chemical Reactivity and Applications

Functional Group Transformations

  • Nitrile Hydrolysis: Under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions, the nitrile converts to a carboxylic acid or amide, respectively .

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, useful in chiral synthesis .

  • Sulfonyl Group Reactivity: Participates in nucleophilic substitutions (e.g., with amines to form sulfonamides) .

Pharmaceutical Relevance

The methanesulfonyl-nitrilo motif is prevalent in kinase inhibitors. For example, Pfizer’s patent (WO2005/000303 A1) describes analogous nitriles as intermediates for p38 MAP kinase inhibitors, highlighting anti-inflammatory potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator